5-Bromo-3-methylbenzo[d]isoxazole is an organic compound with significant implications in various fields, particularly in medicinal chemistry and material science. This compound is classified as a heterocyclic aromatic compound, characterized by the presence of a bromine atom and an isoxazole ring fused with a benzene derivative. Its unique structure allows it to serve as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
The synthesis of 5-Bromo-3-methylbenzo[d]isoxazole typically involves the bromination of 3-methylbenzo[d]isoxazole. A common method includes the reaction of 3-methylbenzo[d]isoxazole with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures. The reaction can be represented as follows:
This method is efficient for producing the desired compound while maintaining high purity levels.
Industrial production may utilize continuous flow reactors to optimize yield and purity. The process is often automated to ensure consistent production quality. Reaction conditions, such as temperature and solvent choice, play a critical role in maximizing yields and minimizing by-products.
The molecular formula for 5-Bromo-3-methylbenzo[d]isoxazole is C_10H_8BrN_2O. The compound features a bromine atom at the 5-position of the isoxazole ring, which significantly influences its reactivity and biological properties. The structural representation can be visualized as follows:
5-Bromo-3-methylbenzo[d]isoxazole can undergo various chemical reactions, including:
Common reagents used in these reactions include sodium hydride for substitution reactions and potassium permanganate for oxidation. The choice of solvent, such as dimethylformamide for nucleophilic substitutions, is crucial for reaction efficiency.
The mechanism of action for 5-Bromo-3-methylbenzo[d]isoxazole involves its interaction with biological targets, primarily through binding to enzymes or receptors. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in various biochemical pathways. This interaction can modulate enzyme activity or influence signaling pathways within cells, potentially leading to antimicrobial, antifungal, or anticancer effects.
5-Bromo-3-methylbenzo[d]isoxazole has several applications in scientific research:
The synthetic chemistry of isoxazoles has evolved from classical condensation methods to sophisticated regioselective strategies. Early approaches relied heavily on the reaction of hydroxylamine with 1,3-dicarbonyl compounds, which afforded limited regiocontrol over halogen introduction. The discovery of 1,3-dipolar cycloadditions between nitrile oxides and alkynes (Sharpless "Click Chemistry") revolutionized isoxazole synthesis by enabling predictable regioselectivity in disubstituted systems [2] [5]. This became pivotal for benzo[d]isoxazole synthesis, where annulation strategies could construct the bicyclic core prior to halogenation.
A significant advancement emerged through α-haloketoxime cyclization methodologies, which allowed direct installation of halogens during heterocycle formation. The mechanistic understanding of oxime cyclizations under acidic, basic, or neutral conditions (Ning et al., 2018) provided pathways for halogen retention in sensitive systems [2]. For brominated benzo[d]isoxazoles specifically, the transition to transition metal-catalysis (e.g., AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes) enabled high-yielding, regiocontrolled access to 3-substituted derivatives like 5-bromo-3-methylbenzo[d]isoxazole under mild conditions [2] [5].
Table 1: Evolution of Key Isoxazole Functionalization Strategies
Era | Dominant Strategy | Halogenation Approach | Limitations for Brominated Isoxazoles |
---|---|---|---|
Pre-2000 | Hydroxylamine/dicarbonyl condensations | Post-cyclization electrophilic bromination | Low regioselectivity, overhalogenation |
2000-2010 | 1,3-Dipolar cycloadditions | Pre-functionalized dipoles/dipolarophiles | Requires halogenated precursors |
2010-Present | Metal-catalyzed cyclizations | In situ halogen incorporation | Catalyst cost/removal challenges |
Regioselective bromination of the benzo[d]isoxazole core presents unique challenges due to the electron-withdrawing nature of the isoxazole ring and directing effects of existing substituents. For 3-methylbenzo[d]isoxazole, electrophilic bromination predominantly occurs at the para-position (C-5) relative to the isoxazole nitrogen, yielding 5-bromo-3-methylbenzo[d]isoxazole. This regioselectivity is attributed to the resonance stabilization of the sigma complex through the isoxazole oxygen [3] [6].
Modern protocols employ brominating agents (NBS, DBDMH) under controlled conditions to avoid di- or polybromination. Key optimization studies demonstrate that solvent polarity significantly impacts yield and selectivity. Dichloromethane (CH₂Cl₂) with 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH) at room temperature achieves 85% yield in bromo-lactamization-related systems, highlighting its efficacy for bromonium ion generation [7]. Notably, polar protic solvents (e.g., MeOH) reduce yields to 45% due to competitive solvolysis [7]. For the unsubstituted 3-methylbenzo[d]isoxazole, bromination with molecular bromine (Br₂) in DCM provides moderate yields (50%), while NBS in the same solvent improves efficiency to 80% [7].
Table 2: Bromination Optimization for Isoxazole Derivatives
Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
DBDMH | CH₂Cl₂ | RT | 24 | 85 | High (C-5) |
NBS | CH₂Cl₂ | RT | 24 | 80 | High (C-5) |
Br₂ | CH₂Cl₂ | RT | 24 | 50 | Moderate |
DBDMH | MeOH | RT | 24 | 45 | Low |
PTB | CH₂Cl₂ | RT | 24 | 30 | Unreliable |
Transition metal catalysis enables direct, regioselective construction of the benzo[d]isoxazole core, often incorporating substituents like bromine in a single step. Gold(III) chloride (AuCl₃) catalyzes the cycloisomerization of α,β-acetylenic oximes to form 3-substituted isoxazoles in >80% yield [2]. This method tolerates halogenated precursors, allowing synthesis of brominated derivatives without metal-halogen exchange issues. For example, 2-bromo-6-ethynylphenyl oxime cyclizes to 5-bromobenzo[d]isoxazole under AuCl₃ catalysis.
Copper catalysis offers complementary approaches. The CuCl-mediated intramolecular cyclization of propargylamine-derived oximes delivers 3,5-disubstituted isoxazoles with excellent functional group compatibility [2]. Ruthenium systems (e.g., Ru(II) catalysts) facilitate [3+2] cycloadditions between nitrile oxides and alkynes for 3,4-disubstituted variants, though applicability to 5-brominated systems requires careful precursor design [5]. A notable limitation is catalyst contamination in halogenated products, necessitating rigorous purification for pharmaceutical applications. Palladium-catalyzed cascade annulations of alkynyl oxime ethers with allyl halides provide access to 3-allylated 5-bromoisoxazoles, demonstrating the versatility of metal-mediated strategies for complex halogenated derivatives [2].
The intramolecular cyclization of α-haloketoximes constitutes a pivotal route to halogenated isoxazoles. Mechanistically, this proceeds via oximation followed by in situ dehydrohalogenation-cyclization. The α-haloimine tautomer undergoes base-assisted E2 elimination to generate a nitrile oxide, which subsequently undergoes 1,3-dipolar cycloaddition with itself or intramolecularly cyclizes [2] [5]. For benzo[d]isoxazoles, ortho-halomethyl aryl ketoximes facilitate intramolecular O-attack, forming the isoxazole ring with halogen retention at the benzylic position.
Recent studies reveal that the reaction pathway is highly condition-dependent:
For 5-bromo-3-methylbenzo[d]isoxazole, cyclization of 2-(bromomethyl)-5-bromophenyl ketoxime under basic conditions (DIPEA) selectively affords the target compound via 5-exo-dig cyclization, where the methyl group (derived from acetyl precursor) occupies the C-3 position [7].
Growing emphasis on sustainable chemistry has driven the development of solvent-free and catalytic protocols for halogenated isoxazoles:
These methods achieve E-factors <5 and atom economies >70%, addressing key limitations of traditional metal-catalyzed routes (catalyst leaching, halogen-metal incompatibility) [5].
Table 3: Structural and Spectroscopic Data for 5-Bromo-3-methylbenzo[d]isoxazole
Property | Value/Description | Method/Reference |
---|---|---|
CAS Registry Number | 66033-76-9 | [1] [3] |
Molecular Formula | C₈H₆BrNO | [3] [6] |
Molecular Weight | 212.04 g/mol | [3] [6] |
SMILES | Cc1noc2cc(Br)ccc12 | [3] |
InChI Key | LSPSVCJKVFCWHE-UHFFFAOYSA-N | [3] |
Physical Form | Solid | [3] [6] |
¹H NMR (CDCl₃) | δ 2.60 (s, 3H, CH₃), 7.25 (d, 1H, ArH), | Predicted from [7] |
7.50 (dd, 1H, ArH), 7.85 (d, 1H, ArH) | ||
Hazard Classification | Acute Tox. 4 Oral | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: